molecular formula C21H20FNO4S B2978180 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide CAS No. 941950-86-3

4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide

Cat. No.: B2978180
CAS No.: 941950-86-3
M. Wt: 401.45
InChI Key: ILHZKANYLNNPBB-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. This molecule incorporates two key pharmacophoric elements: a 4-fluorophenylsulfonyl group and a 4-methoxynaphthalen-1-yl (1-naphthyl) group, linked by a butanamide chain. Both the fluorophenyl sulfonamide and methoxynaphthalene scaffolds are prevalent in compounds with documented pharmacological activity. The 4-fluorophenylsulfonyl moiety is a common feature in many bioactive molecules and pharmaceutical agents. Sulfonamide-functionalized compounds are known to exhibit a wide range of biological activities. Furthermore, the 4-fluorophenyl group is a frequent structural component in drugs targeting the central nervous system, as fluorine substitution can fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity . The methoxynaphthalene component is a significant structural motif in chemical research. Naphthalene-based compounds are often explored for their potential biological activities. Related structures, such as those featuring a naphthalene core, have been investigated for various applications, highlighting the research value of this chemical scaffold . The combination of these features makes 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide a potentially valuable chemical tool for researchers in early-stage drug discovery. It may serve as a building block for synthesizing more complex molecules or as a lead compound for structure-activity relationship (SAR) studies in various therapeutic areas. Researchers can utilize this compound to probe biological targets that are known to interact with similar aromatic and sulfonamide-containing structures. Disclaimer: This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(4-methoxynaphthalen-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4S/c1-27-20-13-12-19(17-5-2-3-6-18(17)20)23-21(24)7-4-14-28(25,26)16-10-8-15(22)9-11-16/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHZKANYLNNPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide typically involves multiple steps:

  • Formation of the Fluorophenyl Sulfonyl Intermediate

      Starting Materials: 4-fluorobenzenesulfonyl chloride and a suitable base (e.g., triethylamine).

      Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride.

  • Coupling with 4-Methoxynaphthalen-1-ylamine

      Starting Materials: The fluorophenyl sulfonyl intermediate and 4-methoxynaphthalen-1-ylamine.

      Reaction Conditions: This step typically requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

  • Final Assembly

      Starting Materials: The coupled intermediate and butanoic acid derivative.

      Reaction Conditions: The final step involves the formation of the butanamide linkage, often using a dehydrating agent like thionyl chloride or a carbodiimide-based coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
  • Reduction

    • Reduction of the sulfonyl group can yield sulfide derivatives, which may have different chemical properties and reactivity.
  • Substitution

    • The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Biochemical Probes: The compound can be used to study enzyme interactions and protein binding due to its specific functional groups.

Medicine

    Drug Development:

Industry

    Polymer Chemistry: Used in the synthesis of specialty polymers with unique mechanical or thermal properties.

Mechanism of Action

The mechanism by which 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and amide groups are key to its binding affinity and specificity, interacting with amino acid residues in the active sites of proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares core features with several structurally related molecules:

  • 4-((4-Methoxyphenyl)sulfonyl)-N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 922963-26-6): This analog replaces the 4-fluorophenyl group with a 4-methoxyphenylsulfonyl moiety and introduces a 1,3,4-oxadiazole ring linked to a tetrahydronaphthalene system.

Physicochemical Properties

Available data for analogs suggest trends in molecular weight, solubility, and stability:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₁H₁₉FNO₄S 408.45 (calc.) 4-Fluorophenylsulfonyl, 4-methoxynaphthalene High hydrophobicity (naphthalene)
CAS 922963-26-6 C₂₃H₂₅N₃O₅S 455.5 4-Methoxyphenylsulfonyl, oxadiazole Increased polarity (oxadiazole)
CAS 941967-66-4 C₂₂H₂₀N₂O₄S₂ 440.5 4-Methoxyphenylsulfonyl, thiazole Sulfur-mediated reactivity
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C₂₆H₂₅NO₃S 431.54 Naphthalene, benzenesulfonamide 99% stereopurity, [α]D²⁰ +2.5

The target compound’s calculated molecular weight (408.45) is lower than its analogs due to the absence of heterocyclic rings (e.g., oxadiazole or thiazole). The fluorophenyl group may confer greater metabolic stability compared to methoxy-substituted analogs .

Biological Activity

4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide is a synthetic compound with potential therapeutic applications in medicinal chemistry. Its unique structure, characterized by a sulfonamide group and a methoxynaphthyl moiety, suggests significant biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is 4-(4-fluorophenyl)sulfonyl-N-(4-methoxynaphthalen-1-yl)butanamide, with a molecular formula of C21H20FNO4S. The presence of the fluorine atom and the sulfonamide group are critical for its biological interactions.

PropertyValue
Molecular FormulaC21H20FNO4S
Molecular Weight393.45 g/mol
IUPAC Name4-(4-fluorophenyl)sulfonyl-N-(4-methoxynaphthalen-1-yl)butanamide
InChIInChI=1S/C21H20FNO4S/c1-27-20-13-12-19(17-5-2-3-6-18(17)20)23-21(24)7-4-14-28(25,26)16-10-8-15(22)9-11-16/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,24)

The mechanism by which 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide exerts its biological effects appears to involve interactions with specific receptors or enzymes. The sulfonamide group is known to enhance binding affinity to various biological targets, potentially modulating their activity.

Research indicates that compounds with similar structures can act as inhibitors of carbonic anhydrase, which plays a role in neurotransmitter modulation and neuroplasticity . This suggests that our compound might also influence dopaminergic pathways and contribute to neuropharmacological effects.

Pharmacological Effects

  • Antineoplastic Activity : Preliminary studies suggest that compounds with similar structural motifs have shown promise in cancer therapy by inhibiting tumor growth through apoptosis induction.
  • Neuropharmacological Effects : The compound may enhance dopaminergic tone and normalize neuroplasticity. This is particularly relevant in the context of addiction therapies where modulation of neurotransmitter systems is crucial .
  • Behavioral Studies : In animal models, related sulfonamides have demonstrated effects on locomotor activity and behavioral sensitization induced by psychostimulants like nicotine . These findings indicate potential applications in treating substance use disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide, we can compare it to structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
4-((4-fluorophenyl)sulfonyl)-N-(4-methoxyphenyl)butanamideMethoxyphenyl group instead of methoxynaphthylSimilar neuropharmacological effects
4-((4-chlorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamideChlorine substituent instead of fluorinePotentially reduced binding affinity

The methoxynaphthyl group in our compound provides unique steric and electronic properties that may enhance its reactivity and binding characteristics compared to these similar compounds.

Study on Behavioral Sensitization

In a study investigating the effects of related sulfonamides on nicotine-induced behavioral sensitization in mice, administration of these compounds significantly attenuated locomotor activity associated with nicotine exposure. The study utilized doses ranging from 20 to 60 mg/kg and measured adenosine levels post-experimentation .

Implications for Future Research

These findings highlight the need for further investigation into the receptor-level interactions and long-term effects of 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide. Understanding its pharmacodynamics could lead to novel therapies for addiction and other neurological disorders.

Q & A

Q. What are the established methods for synthesizing and characterizing this compound?

Answer: Synthesis typically involves sequential sulfonylation and amidation reactions. A general protocol includes:

Sulfonylation: Reacting 4-fluorobenzenesulfonyl chloride with a butanamide precursor under basic conditions (e.g., pyridine or triethylamine) .

Amidation: Coupling the sulfonylated intermediate with 4-methoxy-1-naphthylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Characterization Techniques:

TechniquePurposeExample Data
NMR Confirm regiochemistry and purity1H NMR^1\text{H NMR}: δ 8.2–7.1 ppm (aromatic protons), δ 3.9 ppm (methoxy group)
X-ray Crystallography Resolve 3D structureSHELXL refinement (R-factor < 0.05)
HPLC-MS Assess purity and molecular weight[M+H]+^+ m/z = 429.1 (calculated)

Q. What analytical techniques are critical for verifying structural integrity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C21_{21}H19_{19}FNO4_4S) with < 3 ppm error .
  • FT-IR Spectroscopy: Identifies functional groups (e.g., sulfonyl S=O stretch at 1350–1150 cm1^{-1}, amide C=O at 1650 cm1^{-1}) .
  • Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition >250°C) .

Advanced Research Questions

Q. How can researchers design experiments to assess bioactivity and mechanism of action?

Answer:

  • Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding to sulfonamide-sensitive enzymes like carbonic anhydrase .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC50_{50} against purified targets (e.g., fluorescence-based assays for proteases) .
    • Cell Viability: Screen against cancer lines (e.g., MTT assay in HeLa cells) with dose-response curves (0.1–100 µM) .
  • Control Experiments: Include structurally related analogs (e.g., 4-chloro or 4-methyl sulfonamide derivatives) to isolate structure-activity effects .

Q. How should researchers address conflicting data in biological assays?

Answer: Contradictions often arise from assay conditions or compound stability. Mitigation strategies:

Reproducibility Checks:

  • Repeat assays in triplicate across multiple labs.
  • Standardize solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .

Stability Analysis:

  • Monitor compound degradation via LC-MS under assay conditions (pH 7.4, 37°C) .

Meta-Analysis: Compare results with structurally similar compounds (e.g., N-(4-methoxyphenyl)benzenesulfonamide derivatives) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications:

    ModificationImpact
    Sulfonyl Group Replacement Replace with carbonyl: Reduces enzyme binding affinity by 10-fold .
    Methoxy Position Shift 4-methoxy → 2-methoxy: Lowers solubility (logP increases by 0.5) .
  • Quantitative SAR (QSAR): Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gap) with activity .

Q. How can computational methods enhance understanding of this compound’s interactions?

Answer:

  • Molecular Dynamics (MD): Simulate binding to sulfonamide targets (e.g., 100 ns trajectories in GROMACS) to identify key residues .
  • ADME Prediction: Use SwissADME to forecast pharmacokinetics (e.g., moderate blood-brain barrier permeability) .
  • InChI-Based Database Mining: Leverage PubChem’s InChI=1S/C21H19FNO4S... to find analogs with reported bioactivity .

Q. What challenges arise in crystallographic refinement of this compound?

Answer:

  • Disorder in Flexible Chains: The butanamide chain may require anisotropic displacement parameter (ADP) refinement in SHELXL .
  • Twinned Crystals: Use PLATON’s TWINCHECK to detect twinning and apply HKLF5 refinement .
  • Data Resolution: Aim for <1.0 Å resolution (synchrotron sources preferred) to resolve fluorine electron density .

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